4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid

Medicinal chemistry Physicochemical profiling Scaffold optimization

4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic acid (CAS 889957-10-2) is a para-substituted benzoylpiperazine derivative with molecular formula C14H18N2O4 and molecular weight 278.3 g/mol. It belongs to the class of N-acylpiperazine benzoic acids, featuring a central piperazine ring bearing a 2-hydroxyethyl substituent on one nitrogen and a 4-carboxybenzoyl carbonyl group on the other.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 889957-10-2
Cat. No. B3164222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid
CAS889957-10-2
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H18N2O4/c17-10-9-15-5-7-16(8-6-15)13(18)11-1-3-12(4-2-11)14(19)20/h1-4,17H,5-10H2,(H,19,20)
InChIKeyDYTUBEXXHFRPNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid (CAS 889957-10-2): Procurement-Relevant Identity and Scaffold Context


4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic acid (CAS 889957-10-2) is a para-substituted benzoylpiperazine derivative with molecular formula C14H18N2O4 and molecular weight 278.3 g/mol . It belongs to the class of N-acylpiperazine benzoic acids, featuring a central piperazine ring bearing a 2-hydroxyethyl substituent on one nitrogen and a 4-carboxybenzoyl carbonyl group on the other. The compound serves as a versatile building block in medicinal chemistry, with its substructure appearing in potent mTOR inhibitors (IC50 = 4.60 nM) [1] and PARP-1 inhibitors (IC50 = 39 nM) [2]. Its dual functionality—a carboxylic acid handle for amide coupling and a hydroxyethyl group for further derivatization—differentiates it from simpler piperazine-benzoic acid analogs in synthetic workflow design.

Why 4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid Cannot Be Replaced by Unsubstituted or N-Methyl Piperazine Analogs in Research Procurement


Substituting 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic acid with its closest commercial analogs—such as 4-(piperazine-1-carbonyl)benzoic acid (CAS 691394-20-4, bearing an unprotected NH) or 4-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid (bearing an N-methyl group)—introduces critical functional divergences. The 2-hydroxyethyl substituent provides a unique hydrogen-bond donor (aliphatic –OH) with a pKa ~15, which is absent in both the NH analog (pKa ~9–10 for the piperazine NH, introducing an additional basic site) and the N-methyl analog (no H-bond donor). This difference alters solubility profiles, logP, and target-binding interactions in downstream conjugates [1]. Furthermore, the hydroxyethyl group serves as a synthetic handle for subsequent oxidation, esterification, or mesylation, enabling divergent derivatization pathways that are inaccessible with N-methyl or N–H piperazine analogs . In the context of kinase inhibitor design, the hydroxyethyl moiety has been specifically retained in optimized leads, as evidenced by the mTOR inhibitor CHEMBL1088745 (IC50 = 4.60 nM), where the 4-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl substructure is an integral pharmacophoric element [2].

Quantitative Differentiation Evidence for 4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid (CAS 889957-10-2) Against Closest Analogs


Hydroxyethyl vs. Unsubstituted Piperazine: Hydrogen Bond Donor Capability and Basicity Modulation in the N-Acylpiperazine Benzoic Acid Scaffold

The target compound bears a 2-hydroxyethyl substituent (pKa of aliphatic –OH ≈ 15) that functions as a neutral hydrogen bond donor. In contrast, the direct analog 4-(piperazine-1-carbonyl)benzoic acid (CAS 691394-20-4) bears a secondary amine (pKa ~9.5 for the piperazine NH), introducing a basic, protonatable site absent in the target compound. This differential ionization state at physiological pH (7.4) means the target compound remains predominantly neutral at the piperazine moiety, whereas the unsubstituted analog is >99% protonated on the piperazine nitrogen, fundamentally altering hydrogen bonding capacity, membrane permeability, and protein binding [1].

Medicinal chemistry Physicochemical profiling Scaffold optimization

Carbonyl Linker vs. Direct N-Aryl Bond: Conformational and Metabolic Differentiation Against 4-[4-(2-Hydroxyethyl)piperazin-1-yl]benzoic Acid

The target compound incorporates a carbonyl linker (amide bond) between the piperazine ring and the benzoic acid moiety. The direct analog 4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid (CAS 889939-81-5) replaces this carbonyl with a direct N-aryl bond, creating an aniline-type structure. The carbonyl linker permits free rotation around the N–C(O) bond and provides a partial double-bond character that restricts the geometry differently than a direct N-aryl linkage. Critically, the amide bond in the target compound is susceptible to hydrolysis by amidases, whereas the N-aryl analog is metabolized via N-dealkylation or aromatic hydroxylation pathways, leading to divergent metabolite profiles [1]. In the context of the mTOR inhibitor CHEMBL1088745 (IC50 = 4.60 nM), the carbonyl linker is an integral part of the pharmacophore, as the direct N-aryl analog of this inhibitor would alter the vector and electronics of the key binding interaction [2].

Medicinal chemistry Metabolic stability Conformational analysis

mTOR Inhibitor Potency of the 4-(Hydroxyethyl)piperazine-carbonyl-phenyl Substructure: Evidence from a Low-Nanomolar Clinical Kinase Inhibitor Scaffold

The compound 2-((1-ethyl-4-(4-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-4-hydroxybenzofuran-3(2H)-one (CHEMBL1088745), which incorporates the exact 4-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl substructure present in the target compound, exhibits mTOR inhibition with an IC50 of 4.60 nM in a biochemical assay [1]. This demonstrates that the target compound's core motif, when elaborated into a full inhibitor scaffold, can achieve single-digit nanomolar potency against a clinically validated kinase target. In contrast, the unsubstituted piperazine analog 4-(piperazine-1-carbonyl)benzoic acid (CAS 691394-20-4) has no reported mTOR inhibition data in the public domain, and its NH group would introduce an additional polarity and potential metabolic liability at the corresponding position .

Kinase inhibition mTOR Oncology PROTAC design

PARP-1 Inhibition by a 3-Position Hydroxyethylpiperazine-carbonyl Analog: Scaffold Versatility Across Target Classes

The compound 4-[(3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}phenyl)methyl]-1,2-dihydrophthalazin-1-one (BDBM27556), which incorporates a 3-substituted variant of the hydroxyethylpiperazine-carbonyl-phenyl substructure, inhibits PARP-1 with an IC50 of 39 nM at pH 7.4 and 2°C in a FlashPlate scintillation proximity assay [1]. This demonstrates that the hydroxyethylpiperazine-carbonyl scaffold is compatible with potent inhibition across diverse target classes (mTOR kinase and PARP-1 enzyme), suggesting broad applicability. The 3-position regioisomer of the target compound (i.e., the meta-substituted analog) would be required to directly access this chemotype, highlighting the value of the target compound's 4-position substitution as a complementary regioisomeric building block for SAR exploration .

PARP inhibition DNA damage response Epigenetics

Boronic Acid Derivative Availability: Synthetic Versatility Advantage Over Unsubstituted and N-Methyl Piperazine Analogs

The target compound can be directly converted to its boronic acid derivative, 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenylboronic acid hydrochloride (CAS 913835-44-6), which is commercially available at 97% purity . This derivative enables Suzuki-Miyaura cross-coupling reactions to generate biaryl conjugates, significantly expanding the accessible chemical space. In contrast, the unsubstituted piperazine analog 4-(piperazine-1-carbonyl)benzoic acid (CAS 691394-20-4) does not have a corresponding commercially available boronic acid derivative, and its free NH would require protection prior to coupling reactions, adding synthetic steps . The hydroxyethyl group in the target compound serves as a protecting group that is stable under Suzuki coupling conditions but can be selectively deprotected or further functionalized.

Suzuki coupling Chemical biology Building block diversification

Molecular Weight and PSA Differentiation: Physicochemical Property Comparison Against N-Methyl and NH Piperazine Analogs

The target compound (MW 278.3, formula C14H18N2O4) has a higher molecular weight and topological polar surface area (tPSA) compared to its closest analogs due to the hydroxyethyl substituent. 4-(Piperazine-1-carbonyl)benzoic acid (CAS 691394-20-4) has MW 234.25 (C12H14N2O3), and 4-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid has MW 248.28 (C13H16N2O3) . The additional oxygen atom in the hydroxyethyl group increases tPSA by approximately 20 Ų (from ~70 Ų to ~90 Ų), enhancing aqueous solubility and reducing membrane permeability in a predictable, quantifiable manner. This difference is substantial enough to alter the drug-likeness profile of final conjugates, placing the target compound's conjugates closer to the center of oral bioavailability space per the rule-of-five [1].

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Industrial Application Scenarios for 4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid (CAS 889957-10-2)


Kinase Inhibitor Lead Optimization: Building Block for mTOR and PI3K Pathway Modulators

The 4-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl substructure has been validated in a potent mTOR inhibitor (CHEMBL1088745, IC50 = 4.60 nM) [1]. Medicinal chemistry teams optimizing kinase inhibitors in the PI3K/AKT/mTOR pathway should procure this building block to explore SAR around the solvent-exposed region of the kinase, where the hydroxyethyl group can modulate polarity, solubility, and hydrogen bonding. The carboxylic acid handle enables direct amide coupling to diverse amine-containing warheads, while the hydroxyethyl group can be further elaborated via esterification, oxidation, or mesylation to probe additional binding interactions.

PARP Inhibitor and DNA Damage Response Probe Development

A closely related 3-position regioisomer of the target compound's substructure has demonstrated PARP-1 inhibition with IC50 = 39 nM [2]. The target compound (4-position isomer) provides a complementary regioisomeric building block for systematic exploration of the PARP catalytic domain. The hydroxyethyl group's hydrogen bonding capability and the carbonyl linker's conformational restriction are conserved across regioisomers, making this scaffold suitable for fragment-based drug discovery or DNA damage response probe development.

Parallel Library Synthesis via Suzuki Coupling Using the Boronic Acid Derivative

The commercially available boronic acid derivative (CAS 913835-44-6, 97% purity) enables direct Suzuki-Miyaura cross-coupling with aryl halides to generate diverse biaryl libraries . This is a significant workflow advantage over the unsubstituted piperazine analog, which would require Boc protection prior to coupling. Research groups conducting parallel synthesis or DNA-encoded library (DEL) production should prioritize this building block for its ready-to-couple boronic acid derivative, reducing the synthetic sequence by two steps compared to the NH-piperazine comparator.

PROTAC Linker and E3 Ligase Ligand Conjugation Chemistry

The dual functionality of the target compound—a carboxylic acid for amide bond formation and a hydroxyethyl group for ester or ether linkage—makes it an ideal intermediate for PROTAC (proteolysis-targeting chimera) design. The carboxylic acid can be coupled to a target protein ligand, while the hydroxyethyl group can be elaborated into a polyethylene glycol (PEG) linker or directly conjugated to an E3 ligase recruiting element. The demonstrated mTOR inhibitory potency of conjugates containing this scaffold [1] supports its use in designing heterobifunctional degraders targeting the PI3K/mTOR pathway.

Quote Request

Request a Quote for 4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.